![molecular formula C12H15BF3NO2 B3101055 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CAS No. 1383625-22-6](/img/structure/B3101055.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine, also known as BODIPY-FL, is a fluorescent dye that is widely used in scientific research. This dye has gained popularity due to its unique properties, such as high photostability, brightness, and excellent solubility in water.
Scientific Research Applications
Synthesis and Structural Analysis
Boric Acid Ester Intermediates Synthesis : Compounds containing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moieties, such as Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, are synthesized via a three-step substitution reaction. Their structures are confirmed using various spectroscopic techniques and X-ray diffraction, with density functional theory (DFT) calculations used for further analysis (Huang et al., 2021).
Crystal Structure and DFT Studies : Another study focuses on the synthesis and characterization of similar compounds, including crystal structure determination and DFT studies to investigate molecular electrostatic potential and frontier molecular orbitals (Liao et al., 2022).
Chemical Synthesis and Applications
Suzuki Coupling Applications : The use of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives in Suzuki coupling reactions to create complex organic compounds, such as 3-Pyridin-3-ylquinoline, is reported. This process highlights the utility of these compounds in medicinal chemistry and synthesis of complex organic molecules (Li et al., 2005).
Electrochemical Applications : A study on boron-based anion acceptors, including compounds with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) groups, focuses on their use in organic liquid electrolyte-based fluoride shuttle batteries. The study explores how the acidity strength of borates affects the electrochemical compatibility of the system, demonstrating potential applications in energy storage technologies (Kucuk & Abe, 2020).
Advanced Materials Development
- Coordination Polymers : The synthesis of coordination polymers using extended dipyridyl ligands, including 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives, has been reported. These polymers have applications in materials science, particularly in the creation of novel materials with specific structural and electronic properties (Al-Fayaad et al., 2020).
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)8-6-5-7-17-9(8)12(14,15)16/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDDMOXMVCQKNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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